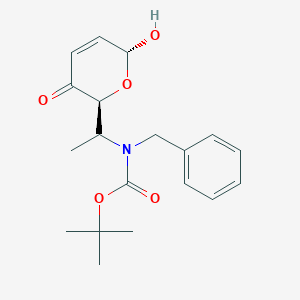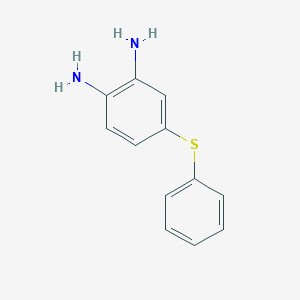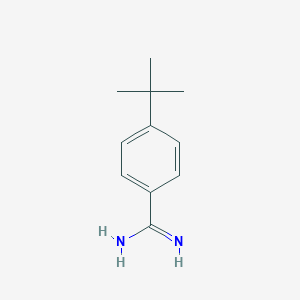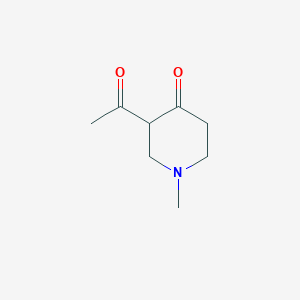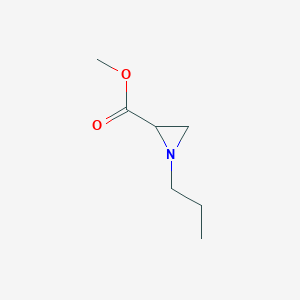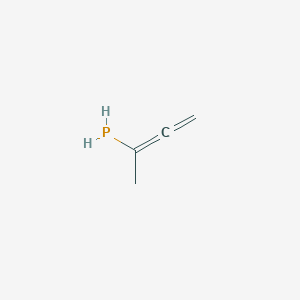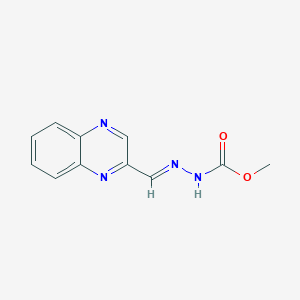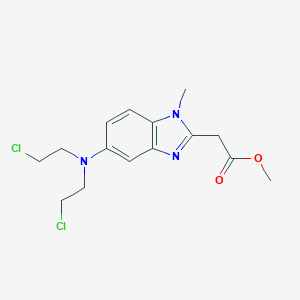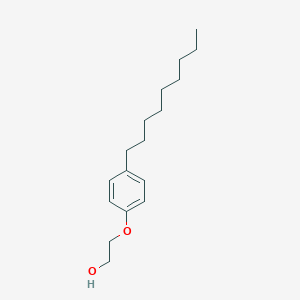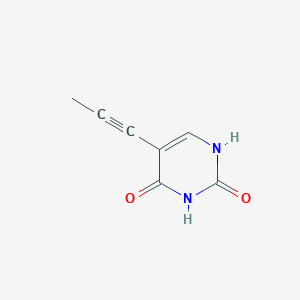
2-(Ethenyloxy)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethenyloxy)benzene-1-sulfonamide, also known as EBS, is a sulfonamide compound that has been widely used in scientific research for its ability to inhibit carbonic anhydrase enzymes. EBS has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
2-(Ethenyloxy)benzene-1-sulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the amount of bicarbonate available for buffering acid, resulting in a decrease in pH. 2-(Ethenyloxy)benzene-1-sulfonamide has been found to be a competitive inhibitor of carbonic anhydrase enzymes, meaning that it competes with the substrate for binding to the active site of the enzyme.
Biochemische Und Physiologische Effekte
2-(Ethenyloxy)benzene-1-sulfonamide has been found to have a range of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase enzymes, 2-(Ethenyloxy)benzene-1-sulfonamide has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. 2-(Ethenyloxy)benzene-1-sulfonamide has also been found to have a neuroprotective effect in animal models of stroke, suggesting that it may have potential as a treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Ethenyloxy)benzene-1-sulfonamide has several advantages for lab experiments, including its ability to inhibit carbonic anhydrase enzymes in vitro and in vivo, its low toxicity, and its relatively low cost. However, 2-(Ethenyloxy)benzene-1-sulfonamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2-(Ethenyloxy)benzene-1-sulfonamide. One area of research is the development of more efficient and cost-effective synthesis methods for 2-(Ethenyloxy)benzene-1-sulfonamide. Another area of research is the development of new applications for 2-(Ethenyloxy)benzene-1-sulfonamide, such as its use as a neuroprotective agent. Finally, there is a need for further research on the potential off-target effects of 2-(Ethenyloxy)benzene-1-sulfonamide and its potential for use in clinical settings.
Conclusion:
In conclusion, 2-(Ethenyloxy)benzene-1-sulfonamide is a valuable tool in scientific research for its ability to inhibit carbonic anhydrase enzymes. 2-(Ethenyloxy)benzene-1-sulfonamide has been synthesized through various methods and has been found to have a range of biochemical and physiological effects. While 2-(Ethenyloxy)benzene-1-sulfonamide has some limitations, its advantages make it a valuable tool for the study of carbonic anhydrase enzymes and their role in disease.
Synthesemethoden
2-(Ethenyloxy)benzene-1-sulfonamide can be synthesized through a variety of methods, including the reaction of 2-aminophenol with ethylene oxide and then with sulfuryl chloride, or the reaction of 2-hydroxybenzenesulfonamide with acrylonitrile and then with hydrogen peroxide. The yield of 2-(Ethenyloxy)benzene-1-sulfonamide synthesis varies depending on the method used, with some methods yielding up to 90% purity.
Wissenschaftliche Forschungsanwendungen
2-(Ethenyloxy)benzene-1-sulfonamide has been widely used in scientific research as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are essential for the regulation of acid-base balance in the body and have been implicated in a range of diseases, including glaucoma, epilepsy, and cancer. 2-(Ethenyloxy)benzene-1-sulfonamide has been found to inhibit carbonic anhydrase enzymes in vitro and in vivo, making it a valuable tool in the study of these enzymes and their role in disease.
Eigenschaften
CAS-Nummer |
138681-70-6 |
|---|---|
Produktname |
2-(Ethenyloxy)benzene-1-sulfonamide |
Molekularformel |
C8H9NO3S |
Molekulargewicht |
199.23 g/mol |
IUPAC-Name |
2-ethenoxybenzenesulfonamide |
InChI |
InChI=1S/C8H9NO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h2-6H,1H2,(H2,9,10,11) |
InChI-Schlüssel |
DLFYOEBREKLKFD-UHFFFAOYSA-N |
SMILES |
C=COC1=CC=CC=C1S(=O)(=O)N |
Kanonische SMILES |
C=COC1=CC=CC=C1S(=O)(=O)N |
Synonyme |
Benzenesulfonamide, 2-(ethenyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





